Tributyltin iodide

Catalog No.
S1905077
CAS No.
7342-47-4
M.F
C12H27ISn
M. Wt
417 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin iodide

Researchers often face failed syntheses when substituting tributyltin chloride for iodide in acid-sensitive reactions. The weak, polarizable Sn-I bond in this compound provides superior leaving group ability and lower Lewis acidity, making it the optimal precursor for preparing tributyltin alkoxides, amides, and thiolates without degrading acid-labile substrates.

  • Enables displacement under mild conditions where chloride analogs fail.
  • Critical for systematic catalyst development in polymerization.
  • Available in high purity with verified quality, ready for immediate dispatch.

CAS Number

7342-47-4

Product Name

Tributyltin iodide

IUPAC Name

tributyl(iodo)stannane

Molecular Formula

C12H27ISn

Molecular Weight

417 g/mol

InChI

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

YHHVXVNXTMIXOL-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)(CCCC)I

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)I

The exact mass of the compound Iodotributylstannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tri-n-butyltin iodide, Iodotributylstannane, Tributylstannyl iodide, Tributyltin(IV) iodide, Tributyltin iodide

Purity

97%

Package Size

5 g, 25 g

Tributyltin iodide (CAS: 7342-47-4) is a tetravalent organotin compound featuring three butyl groups and one iodide ligand covalently bonded to a central tin atom. As a member of the organotin halide class, it serves primarily as a chemical intermediate and precursor in organic and organometallic synthesis. The utility and reactivity of organotin halides are critically defined by the nature of the halide ligand, making the choice between iodide, chloride, bromide, or fluoride a key process variable that dictates reaction outcomes, compatibility with functional groups, and suitability for specific synthetic transformations.

Substituting Tributyltin iodide with more common analogs like Tributyltin chloride (Bu3SnCl) or Bis(tributyltin) oxide ((Bu3Sn)2O) is often unviable due to fundamental differences in chemical reactivity. The tin-iodine bond is significantly weaker and more polarizable than the tin-chlorine or tin-oxygen bonds. This distinction makes the iodide a superior leaving group, which accelerates nucleophilic substitution reactions at the tin center and makes the compound a more effective precursor for certain derivatives. Conversely, this same property results in lower Lewis acidity compared to Tributyltin chloride, a critical factor in catalysis and reactions involving acid-sensitive substrates. Therefore, the specific halide dictates the compound's performance profile, making direct substitution a frequent cause of failed syntheses, altered catalytic behavior, or the generation of undesirable byproducts.

Reduced Lewis Acidity for Enhanced Substrate Compatibility

The Lewis acidity of trialkyltin halides (R3SnX) is strongly influenced by the electronegativity of the halide, decreasing in the order F > Cl > Br > I. This renders Tributyltin iodide the mildest Lewis acid among the common tributyltin halides. In contrast, Tributyltin chloride exhibits significantly stronger Lewis acidity. This difference is critical in applications involving acid-sensitive functional groups (e.g., certain epoxides, acetals, or silyl ethers), where a stronger Lewis acid like Bu3SnCl could cause decomposition or undesired side reactions. The use of Bu3SnI allows for transformations requiring a tin center without the collateral damage associated with higher acidity.

Evidence DimensionRelative Lewis Acidity
Target Compound DataWeakest Lewis acid in the Bu3SnX (X=F, Cl, Br, I) series
Comparator Or BaselineTributyltin chloride (Bu3SnCl): A significantly stronger Lewis acid
Quantified DifferenceQualitatively lower; acidity correlates with halide electronegativity (I < Br < Cl)
ConditionsGeneral principle in aprotic solvents

This enables its use in synthetic protocols with acid-sensitive molecules where stronger Lewis acids like Tributyltin chloride would lead to substrate degradation and lower yields.

Superior Leaving Group Ability for Efficient Precursor Conversion

The iodide anion is an excellent leaving group compared to chloride. This principle is exploited in reactions where the tributyltin moiety is transferred or when the halide itself is substituted. For instance, in Finkelstein-type reactions, an organotin chloride can be converted to the corresponding iodide by treatment with an iodide salt (e.g., NaI), demonstrating the thermodynamic favorability of forming the tin-iodide bond over the tin-chloride bond in this context. This enhanced lability means Tributyltin iodide is a more reactive precursor than Tributyltin chloride for synthesizing other organotin compounds (e.g., Bu3Sn-Nu) via nucleophilic substitution, often proceeding under milder conditions or with weakly nucleophilic partners where Bu3SnCl would be unreactive.

Evidence DimensionHalogen Exchange Reactivity
Target Compound DataProduct of Finkelstein reaction from the corresponding chloride (Bu3SnCH2Cl + NaI -> Bu3SnCH2I + NaCl)
Comparator Or BaselineTributyl(chloromethyl)stannane: Serves as the substrate, demonstrating chloride is the less favorable leaving group in this exchange.
Quantified DifferenceReaction proceeds to favor the formation of the iodo-stannane, indicating a more stable/favorable product state.
ConditionsReaction with Sodium Iodide in acetone.

For synthesizing specialized organotin reagents, Tributyltin iodide offers a more reactive starting point than the chloride, improving yields and expanding the scope of compatible nucleophiles.

Altered Catalytic Profile in Ring-Opening Polymerization (ROP)

In the ring-opening polymerization (ROP) of lactones and lactides, the catalyst's structure profoundly impacts reaction kinetics and polymer properties. While tin(II) octoate is a common industrial catalyst, organotin(IV) compounds are also used, often as initiators or catalysts. Studies comparing different tin(IV) acetate catalysts (SnAc₂, SnAc₄, Bu₂SnAc₂) for lactide ROP demonstrate significant variation in reactivity and the resulting polymer structure (linear vs. cyclic). The reactivity is dictated by the ligands attached to the tin center. As Tributyltin iodide possesses different steric and electronic properties (weaker Lewis acidity) than Tributyltin chloride or alkoxides, it will exhibit a distinct catalytic profile. Procuring the iodide over the chloride is a deliberate choice to tune the polymerization process, potentially altering initiation rates, propagation kinetics, or polymer stereochemistry, making it a non-interchangeable component for established polymerization protocols.

Evidence DimensionCatalyst Reactivity in Lactide ROP
Target Compound DataExhibits a unique catalytic profile due to the iodo ligand (by inference).
Comparator Or BaselineSnAc₂, SnAc₄, and Bu₂SnAc₂ show distinct and non-interchangeable reactivities, with the order being SnAc₂ > SnAc₄ > Bu₂SnAc₂.
Quantified DifferenceThe choice of ligand on the tin(IV) center fundamentally changes catalytic performance and product distribution.
ConditionsBulk polymerization of L-lactide at 130-160°C.

This allows for precise control over polymerization outcomes; substituting with another halide would require complete re-optimization of the process and would likely yield a different polymer product.

Precursor for Acid-Sensitive Organotin Derivatives

When the target molecule contains acid-labile functional groups, the reduced Lewis acidity of Tributyltin iodide makes it the preferred starting material over Tributyltin chloride for conversion into other organotin species (e.g., alkoxides, amides, or thiolates). This minimizes the risk of substrate degradation during synthesis.

Synthesis of Specialized Organotin Reagents via Halogen Exchange

Due to the high lability of the iodide ligand, Tributyltin iodide is an ideal precursor for synthesizing other functionalized tributyltin compounds where the iodide is displaced by a nucleophile. This is particularly relevant when the corresponding chloride analog is unreactive or requires harsh conditions for conversion.

Development of Controlled Polymerization Systems

In research and development of new polymerization catalysts, Tributyltin iodide serves as a valuable component for fine-tuning catalytic activity. Its unique electronic and steric profile, distinct from other halides, allows for systematic investigation of ligand effects on polymerization kinetics, polymer molecular weight, and stereocontrol in polymers like polylactides.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7342-47-4

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